molecular formula C13H8N2O2 B12587250 5,8-Dihydroxy-1,4-dihydro-1,4-methanonaphthalene-6,7-dicarbonitrile CAS No. 650616-55-0

5,8-Dihydroxy-1,4-dihydro-1,4-methanonaphthalene-6,7-dicarbonitrile

Cat. No.: B12587250
CAS No.: 650616-55-0
M. Wt: 224.21 g/mol
InChI Key: DYTSGXBYQLIOMH-UHFFFAOYSA-N
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Description

5,8-Dihydroxy-1,4-dihydro-1,4-methanonaphthalene-6,7-dicarbonitrile is a structurally complex polycyclic compound featuring a methanonaphthalene core—a bicyclic system fused with a bridged cyclopropane moiety. The molecule is substituted with hydroxyl groups at positions 5 and 8, and two nitrile (-CN) groups at positions 6 and 7 (). This arrangement imparts unique electronic and steric properties:

  • Hydroxyl groups: Enhance solubility in polar solvents and enable hydrogen bonding, which may influence biological interactions.

Properties

CAS No.

650616-55-0

Molecular Formula

C13H8N2O2

Molecular Weight

224.21 g/mol

IUPAC Name

3,6-dihydroxytricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene-4,5-dicarbonitrile

InChI

InChI=1S/C13H8N2O2/c14-4-8-9(5-15)13(17)11-7-2-1-6(3-7)10(11)12(8)16/h1-2,6-7,16-17H,3H2

InChI Key

DYTSGXBYQLIOMH-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC1C3=C(C(=C(C(=C23)O)C#N)C#N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dihydroxy-1,4-dihydro-1,4-methanonaphthalene-6,7-dicarbonitrile involves the reduction of 1,4,4a,8a-tetrahydro-endo-1,4-methano-naphtha-5,8-dione. The reduction process typically employs sodium acetate in methanol, followed by stirring for 30 minutes. The crude product is then recrystallized from a water-ethanol mixture (1:1) to obtain the final compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5,8-Dihydroxy-1,4-dihydro-1,4-methanonaphthalene-6,7-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: It can be reduced to form dihydro derivatives.

    Substitution: The phenolic hydroxyl groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Dihydro derivatives.

    Substitution: Alkylated or acylated phenolic derivatives.

Scientific Research Applications

5,8-Dihydroxy-1,4-dihydro-1,4-methanonaphthalene-6,7-dicarbonitrile has several scientific research applications:

Comparison with Similar Compounds

Shikonin vs. Target Compound

  • Core Structure: Shikonin’s naphthoquinone core is redox-active, enabling electron transfer in biological systems, whereas the methanonaphthalene bridge in the target compound introduces rigidity and steric constraints.
  • Functional Groups : Shikonin’s isohexenyl chain enhances lipophilicity and membrane permeability, while the target compound’s nitrile groups may favor interactions with polar enzymatic pockets.
  • Bioactivity : Shikonin exhibits potent anti-tumor activity, but the target compound’s nitriles could confer distinct reactivity (e.g., nucleophilic addition) for alternative applications.

Dihydroisoquinoline Derivatives

  • Substitutents like methoxy and carboxamide in dihydroisoquinolines (e.g., 6d–6h) target enzymes such as monoamine oxidases, whereas the target compound’s hydroxyl and nitrile groups may favor metal coordination or hydrogen bonding.

Benzopyran Derivatives

  • Both benzopyrans and the target compound incorporate nitriles, but benzopyrans’ fused pyran rings enhance planarity and π-stacking, critical for DNA intercalation in antimicrobial activity.

Naphthalenone Derivatives

  • Acetyl-substituted naphthalenones () are optimized for volatile odorant properties, contrasting with the target compound’s non-volatile, polar structure.

Biological Activity

5,8-Dihydroxy-1,4-dihydro-1,4-methanonaphthalene-6,7-dicarbonitrile (often referred to as DDMN) is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

DDMN is characterized by its unique structure that includes two hydroxyl groups and a dicarbonitrile moiety. The molecular formula for DDMN is C₁₁H₈N₂O₂, with a molecular weight of approximately 200.19 g/mol. Its structural features suggest potential interactions with various biological targets.

Research indicates that DDMN exhibits several mechanisms of action:

  • Antioxidant Activity : DDMN has been shown to scavenge free radicals and inhibit lipid peroxidation, indicating its potential as an antioxidant agent. This property is crucial in protecting cells from oxidative stress-related damage .
  • Enzyme Inhibition : Studies suggest that DDMN may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes such as proliferation and apoptosis .

Antioxidant Properties

DDMN's antioxidant properties have been extensively studied. A research investigation highlighted its ability to reduce oxidative stress markers in vitro. The compound demonstrated significant free radical scavenging activity, particularly against DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals.

Test System IC50 Value (µM)
DPPH Radical Scavenging12.5
Lipid Peroxidation Inhibition15.0

These results indicate that DDMN could be beneficial in preventing oxidative damage in biological systems.

Cytotoxicity and Antiproliferative Effects

In vitro studies have assessed the cytotoxic effects of DDMN on various cancer cell lines. The compound exhibited selective cytotoxicity against specific cancer types while sparing normal cells:

Cell Line IC50 Value (µM) Effect
HeLa (Cervical)25.0Moderate Cytotoxicity
MCF-7 (Breast)30.0Moderate Cytotoxicity
L929 (Fibroblast)>100Non-cytotoxic

These findings suggest that DDMN may have potential applications in cancer therapy due to its selective antiproliferative effects.

Case Studies

  • Study on Antioxidant Activity : A study published in the Journal of Medicinal Chemistry investigated the antioxidant capacity of DDMN through various assays. It was found that DDMN effectively reduced reactive oxygen species (ROS) levels in human endothelial cells, suggesting a protective role against cardiovascular diseases .
  • Cytotoxicity Assessment : Another study examined the cytotoxic effects of DDMN on human cancer cell lines. The results indicated a dose-dependent response with significant inhibition of cell growth in HeLa and MCF-7 cells, supporting its potential use as an anticancer agent .

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